

potential off-target effects of ML-00253764 hydrochloride

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B2535455

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Technical Support Center: ML-00253764 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of **ML-00253764 hydrochloride**. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **ML-00253764 hydrochloride**?

ML-00253764 hydrochloride is a non-peptide, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R).^{[1][2][3]} It has a binding affinity (K_i) of 0.16 μM and an IC_{50} of 0.103 μM for MC4R.^{[1][3]}

Q2: What are the known off-target effects of **ML-00253764 hydrochloride**?

The primary known off-target interactions of **ML-00253764 hydrochloride** are with other members of the melanocortin receptor family, specifically the melanocortin-3 receptor (MC3R) and the melanocortin-5 receptor (MC5R).^{[1][2][4]} It exhibits selectivity for MC4R over these other receptor subtypes.^[4] Publicly available information from broad off-target screening panels (e.g., CEREP panel) is limited.

Q3: How does the activity of **ML-00253764 hydrochloride** at MC3R and MC5R compare to its activity at MC4R?

ML-00253764 hydrochloride is most potent at MC4R. Its antagonist activity at MC3R and MC5R is significantly lower. The IC₅₀ values for displacing the binding of the agonist [NLE4,D-Phe7]- α -melanocyte stimulating hormone (NDP- α -MSH) are summarized in the table below.

Data Summary: Receptor Selectivity

Target	IC ₅₀ (μ M)
Human MC4R	0.32[1][4]
Human MC3R	0.81[1][4]
Human MC5R	2.12[1][4]

Q4: Does **ML-00253764 hydrochloride** affect downstream signaling of MC3R and MC5R?

At a concentration of 100 μ M, **ML-00253764 hydrochloride** has been shown to decrease cAMP production induced by an agonist in HEK293 cells expressing MC4R by 20%. [1][4] However, at the same concentration, it reportedly has no effect on cAMP levels in cells expressing either MC3R or MC5R. [1][4]

Q5: I am observing unexpected effects in my cancer cell line experiments that seem unrelated to MC4R antagonism. Could these be off-target effects?

While the primary off-target effects are on MC3R and MC5R, some studies have noted downstream effects on signaling pathways such as ERK1/2 and Akt phosphorylation in glioblastoma and melanoma cell lines following treatment with ML-00253764. [5][6] These effects are considered to be a consequence of MC4R inhibition in these specific cell types rather than direct off-target kinase inhibition. [6] If you observe unexpected phenotypes, it is crucial to confirm the expression and functionality of MC4R in your experimental system.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed at high concentrations of **ML-00253764 hydrochloride**.

- Possible Cause 1: Off-target effects at MC3R or MC5R. At higher concentrations, **ML-00253764 hydrochloride** may start to antagonize MC3R and MC5R, leading to a mixed pharmacology.
- Troubleshooting Steps:
 - Confirm Receptor Expression: Verify the expression levels of MC3R, MC4R, and MC5R in your cell line or tissue model using techniques like qPCR or Western blot.
 - Dose-Response Curve: Perform a detailed dose-response curve to determine if the unexpected phenotype is only apparent at concentrations well above the IC50 for MC4R.
 - Use More Selective Tools: If available, compare your results with a more selective MC4R antagonist to see if the phenotype persists.

Issue: Variability in experimental results.

- Possible Cause: Differences in experimental protocols.
- Troubleshooting Steps:
 - Standardize Protocols: Ensure consistent use of cell lines, passage numbers, and assay conditions. Refer to the detailed experimental protocols provided below.
 - Solubility: **ML-00253764 hydrochloride** has specific solubility properties. Ensure it is fully dissolved according to the manufacturer's instructions to achieve accurate concentrations.

Experimental Protocols

1. Radioligand Binding Assay for Melanocortin Receptors

This protocol is a generalized procedure based on commonly used methods for assessing the binding affinity of a compound to membrane-bound receptors.

- Objective: To determine the IC50 value of **ML-00253764 hydrochloride** at hMC3R, hMC4R, and hMC5R.
- Materials:

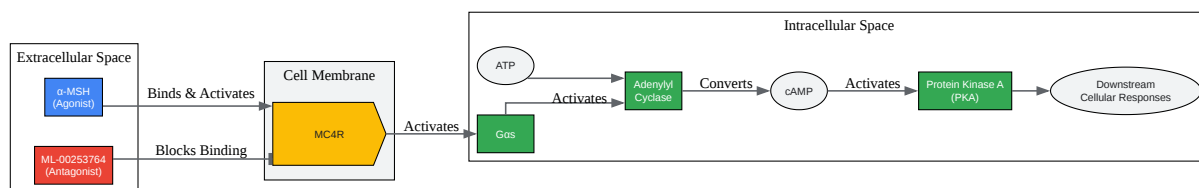
- HEK293 cell membranes expressing human MC3R, MC4R, or MC5R.
- Radiolabeled agonist: [125I]-[NLE4,D-Phe7]- α -MSH (NDP- α -MSH).
- Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
- **ML-00253764 hydrochloride** serial dilutions.
- Non-specific binding control (e.g., a high concentration of a non-labeled agonist like α -MSH).
- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - In a 96-well plate, combine the cell membranes, radiolabeled agonist, and varying concentrations of **ML-00253764 hydrochloride** or the non-specific binding control.
 - Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
 - Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold binding buffer.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the specific binding and plot the percentage of inhibition against the concentration of **ML-00253764 hydrochloride** to determine the IC₅₀ value.

2. cAMP Functional Assay

This protocol outlines a general method for measuring the effect of **ML-00253764 hydrochloride** on agonist-induced cAMP production.

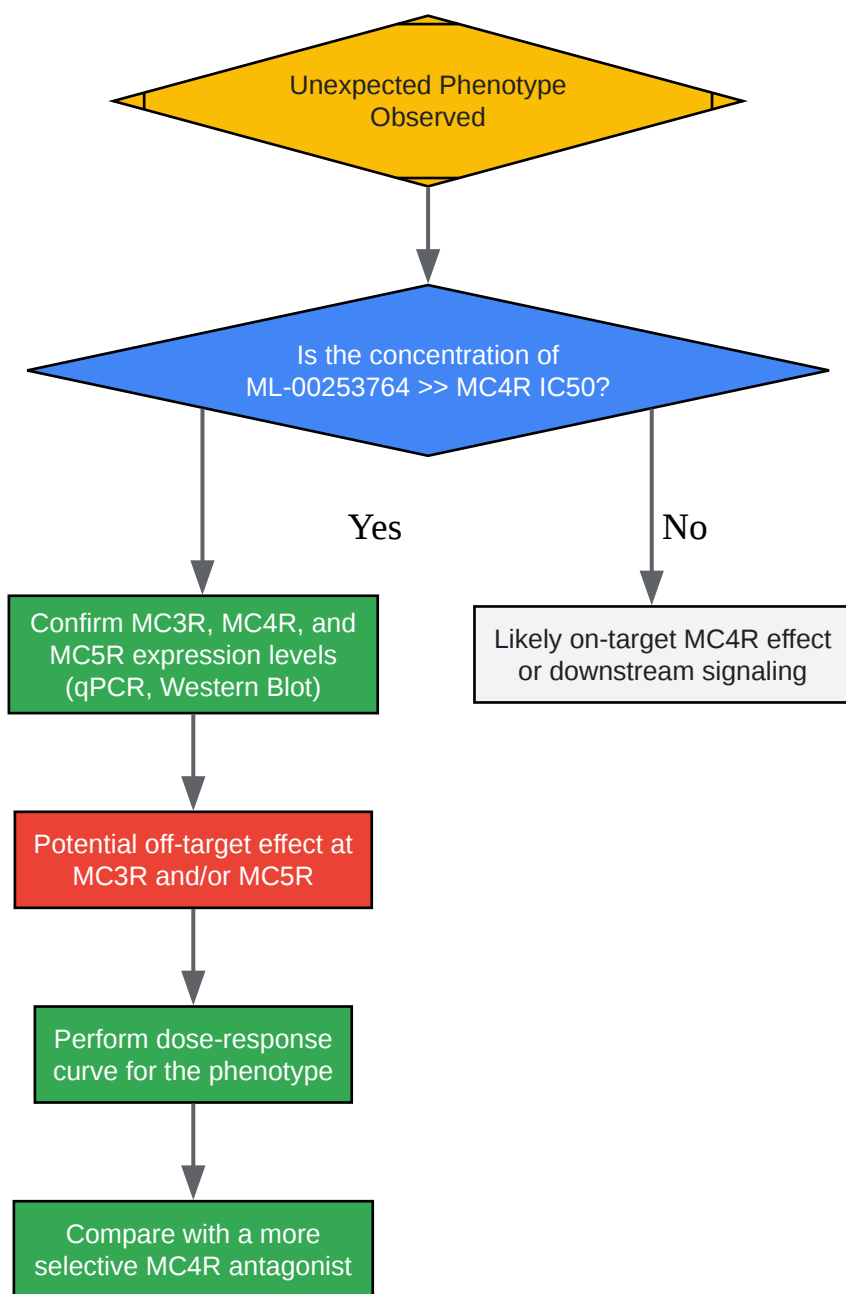
- Objective: To assess the functional antagonist activity of **ML-00253764 hydrochloride** at MC3R, MC4R, and MC5R.
- Materials:
 - HEK293 cells expressing human MC3R, MC4R, or MC5R.
 - Agonist: [NLE4,D-Phe7]- α -MSH (NDP- α -MSH).
 - **ML-00253764 hydrochloride**.
 - Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- Procedure:
 - Plate the cells in a suitable format (e.g., 96-well plate) and allow them to attach overnight.
 - Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
 - Add **ML-00253764 hydrochloride** at the desired concentration (e.g., 100 μ M) and incubate.
 - Stimulate the cells with a concentration of the agonist known to elicit a submaximal response (e.g., EC80).
 - Incubate for a specified time to allow for cAMP production.
 - Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
 - Compare the cAMP levels in cells treated with the agonist alone to those treated with the agonist plus **ML-00253764 hydrochloride** to determine the percentage of inhibition.

Visualizations



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Caption: Canonical MC4R signaling pathway and the antagonistic action of ML-00253764.



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Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.

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